Docosatrienoic Acid
Description
Classification and Nomenclature of Docosatrienoic Acid
This compound belongs to the class of organic compounds known as very long-chain fatty acids (VLCFAs), which are characterized by having an aliphatic tail of at least 22 carbon atoms. foodb.caiarc.frhmdb.ca The nomenclature of DTA specifies the number of carbons and the position of the double bonds. For instance, (13Z, 16Z, 19Z)-docosatrienoic acid indicates a 22-carbon chain with three cis double bonds at the 13th, 16th, and 19th carbon positions. nih.govcaymanchem.com This particular isomer is also known as an omega-3 fatty acid because the last double bond is located three carbons from the methyl end of the fatty acid. nih.gov There are other isomers of DTA, such as (all-Z)-7,10,13-docosatrienoic acid. hmdb.ca
Table 1: Nomenclature and Classification of a this compound Isomer
| Attribute | Description |
| Systematic Name | (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid |
| Common Abbreviation | DTA |
| Lipid Numbers | 22:3(n-3) |
| Chemical Formula | C22H38O2 |
| Molecular Weight | 334.5 g/mol |
| Classification | Very Long-Chain Polyunsaturated Fatty Acid (VLCPUFA), Omega-3 Fatty Acid |
Data sourced from PubChem CID 5312557 nih.gov
Contextualizing this compound within Very Long-Chain Polyunsaturated Fatty Acids (VLCPUFAs)
Very long-chain polyunsaturated fatty acids are crucial components of cell membranes and act as precursors for bioactive molecules that regulate vital physiological processes. nih.gov An imbalance or deficiency in these fatty acids can contribute to a range of health issues, including immunological, neurological, and cardiovascular diseases. nih.gov While much of the commercial and research focus has been on well-known VLCPUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), other VLCPUFAs such as DTA are emerging as subjects of significant research. nih.gov
DTA's biosynthesis can occur through the elongation and desaturation of shorter-chain omega-3 and omega-6 fatty acids. nih.gov In the omega-3 pathway, for example, alpha-linolenic acid (ALA) is elongated to eicosatrienoic acid (ETA), which is then further elongated to DTA. nih.gov
Overview of Current Research Landscape on this compound
Recent research has begun to uncover the potential biological activities of DTA. Studies have investigated its anti-inflammatory and antitumor properties, with some findings suggesting effects comparable or even superior to those of DHA. nih.govtandfonline.comnih.gov For instance, DTA has been shown to exhibit strong antioxidant and pro-apoptotic effects in human breast cancer cell lines. tandfonline.comnih.gov
Furthermore, DTA has demonstrated potent anti-inflammatory effects in human macrophage cells by reducing the expression of several pro-inflammatory cytokines. nih.gov Research has also explored its role in skin health, with studies indicating that DTA may inhibit melanogenesis, the process of melanin (B1238610) production, suggesting its potential use in addressing hyperpigmentation. mdpi.comresearchgate.net Another area of investigation is its inhibitory action on certain enzymes, such as mammalian DNA polymerases and human topoisomerases. caymanchem.comcaymanchem.com
Table 2: Selected Research Findings on this compound
| Research Area | Key Findings |
| Antitumor Activity | Exhibited strong antioxidant and pro-apoptotic effects against human breast cancer cells. tandfonline.comnih.gov |
| Anti-inflammatory Effects | Lowered protein expression levels of pro-inflammatory cytokines in human macrophages. nih.gov |
| Enzyme Inhibition | Dose-dependently inhibits the activity of mammalian DNA polymerases and human topoisomerases I and II. caymanchem.comcaymanchem.com |
| Skin Health | Shares structural similarities with known anti-melanogenic lipids and may inhibit melanogenesis. mdpi.comresearchgate.net |
| Bioproduction | Successfully produced in genetically engineered Brassica carinata, with stable accumulation over generations. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQTNCISCKUMU-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920518 | |
| Record name | Docosatrienoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28845-86-5 | |
| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosatrienoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Docosatrienoic Acid
Endogenous Biosynthetic Routes of Docosatrienoic Acid
The human body can produce this compound from essential fatty acids obtained through diet. These internal production lines are primarily extensions of the omega-3 and omega-6 fatty acid metabolic pathways.
Omega-3 (n-3) Pathway Precursors and Associated Elongase Systems
The omega-3 pathway is a primary route for synthesizing the 22:3n-3 isomer of this compound. This process starts with alpha-linolenic acid (ALA), an essential omega-3 fatty acid. nih.gov
The conversion of alpha-linolenic acid (ALA, 18:3n-3) into longer, more unsaturated fatty acids marks the beginning of the omega-3 pathway. ALA is elongated to form eicosatrienoic acid (ETA, 20:3n-3). nih.gov An alternative, more predominant route involves the desaturation of ALA by the delta-6 desaturase enzyme to create stearidonic acid (SDA, 18:4n-3). nih.gov Subsequently, SDA is elongated to produce eicosatetraenoic acid (ETA, 20:4n-3). nih.gov There is also another pathway where ALA is first elongated to 20:3n-3 and then desaturated by a delta-8 desaturase to form 20:4n-3 (ETA). nih.govmdpi.com
Eicosatrienoic acid (ETA, 20:3n-3) is a direct precursor to this compound (DTA, 22:3n-3). nih.gov The elongation of ETA to DTA is facilitated by a specific type of elongase enzyme. nih.gov Research has identified that a single ELO-type elongase can carry out this conversion. nih.gov The family of very-long-chain fatty acid elongases (ELOVL) are responsible for catalyzing the initial step in the fatty acid elongation cycle. nih.govbiorxiv.org While different ELOVL enzymes have preferences for specific fatty acid chain lengths, ELOVL2 is noted for its role in elongating polyunsaturated fatty acids. springermedizin.denih.gov
Alpha-Linolenic Acid (ALA) to Eicosatrienoic Acid (ETA) Elongation
Interplay with Omega-6 (n-6) Fatty Acid Pathways and Desaturase Systems
The metabolism of omega-6 fatty acids occurs alongside the omega-3 pathway and can also produce an isomer of this compound. This pathway involves a sequence of desaturation and elongation reactions.
The omega-6 pathway starts with the essential fatty acid linoleic acid (LA, 18:2n-6). nih.gov LA is converted to gamma-linolenic acid (GLA, 18:3n-6) by the delta-6 desaturase enzyme. romj.org This enzyme is also used in the omega-3 pathway, creating competition between the two. nih.govnih.gov GLA is then elongated to dihomo-gamma-linolenic acid (DGLA, 20:3n-6). oregonstate.edu
In an alternate omega-6 pathway, linoleic acid (LA) is first elongated to produce eicosadienoic acid (EDA, 20:2n-6). nih.govnottingham.ac.uk This intermediate can then be desaturated to form eicosatrienoic acids. caymanchem.com Specifically, the delta-8 desaturase activity of the FADS2 enzyme can desaturate 11,14-eicosadienoic acid (20:2n-6) to yield 8,11,14-eicosatrienoic acid (20:3n-6). mdpi.comnih.gov In cases of essential fatty acid deficiency, oleic acid (18:1n-9) is converted to 5,8,11-eicosatrienoic acid (Mead acid, 20:3n-9), which serves as a marker for this condition. oregonstate.edunih.gov
Table of Key Enzymes and Reactions in this compound Biosynthesis
| Pathway | Starting Substrate | Enzyme | Intermediate Product | Enzyme | Final Product (in pathway segment) |
| Omega-3 | Alpha-Linolenic Acid (ALA) | Elongase | Eicosatrienoic Acid (ETA) | ELO-type Elongase | This compound (DTA) |
| Omega-3 (alternative) | Alpha-Linolenic Acid (ALA) | Delta-6 Desaturase | Stearidonic Acid (SDA) | Elongase 5 (ELOVL5) | Eicosatetraenoic Acid (ETA) |
| Omega-6 | Linoleic Acid (LA) | Delta-6 Desaturase | Gamma-Linolenic Acid (GLA) | Elongase | Dihomo-gamma-linolenic acid (DGLA) |
| Omega-6 (alternative) | Linoleic Acid (LA) | Elongase | Eicosadienoic Acid (EDA) | Delta-8 Desaturase | Eicosatrienoic Acid |
Linoleic Acid (LA) Conversions via Desaturases
Exogenous and Engineered Biosynthesis of this compound
The production of this compound can be achieved outside of its natural sources through innovative biological systems. These methods primarily involve the use of microorganisms and the metabolic engineering of higher plants to create novel production platforms.
Microbial Production Systems and Non-Canonical Pathways
While the large-scale microbial production specifically for this compound is not as established as for other omega-3 fatty acids like DHA and EPA, some microorganisms have been identified as natural producers. For instance, the microalga Dunaliella sp. QL96, isolated from the Tibet Plateau, has been shown to produce cis-8,11,14-docosatrienoic acid, where it constitutes about 20% of the total fatty acids. researchgate.net The productivity of this isomer was optimized to 10.91 mg/L per day by studying the effects of various environmental factors. researchgate.net
In addition to the conventional aerobic desaturase and elongase pathways, polyunsaturated fatty acids can be synthesized via the Polyketide Synthase (PKS) pathway, which is considered a non-canonical route in this context. nih.govoup.comresearchgate.net This pathway, found in some marine bacteria and protists, utilizes a large, multi-enzyme complex to iteratively synthesize fatty acids from malonyl-CoA and acetyl-CoA without the need for oxygen for desaturation. oup.comresearchgate.net The PKS pathway is known to produce a range of PUFAs, including docosatetraenoic acid (DTA; 22:4 ω6), indicating its potential for synthesizing various long-chain fatty acids. nih.gov
Furthermore, some bacteria, such as Lactobacillus johnsonii N6.2, can synthesize this compound (22:3) when cultured with erucic acid as a precursor, suggesting the presence of endogenous fatty acid modification pathways. nih.gov This occurs even though this bacterium lacks the canonical fatty acid biosynthetic and elongation pathways, pointing towards the existence of alternative, non-canonical elongation mechanisms. nih.gov
Metabolic Engineering Strategies in Higher Plants (e.g., Brassica carinata)
Significant progress has been made in engineering oilseed crops, such as Brassica carinata (Ethiopian mustard), to produce and accumulate DTA. This has been achieved through a stepwise introduction of multiple genes to establish a functional biosynthetic pathway. nih.gov
The biosynthesis of DTA (specifically, the ω-3 isomer 13,16,19-DTA) in engineered plants starts from the endogenous α-linolenic acid (ALA, 18:3n-3). nih.govnih.gov The pathway involves a two-step elongation process. ALA is first elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to DTA (22:3n-3). nih.govnih.gov
A key step in engineering DTA production is the introduction of a specific fatty acid elongase capable of converting C18 and C20 PUFAs. Researchers have successfully used an ELO-type elongase from the plant Eranthis hyemalis, designated as EhELO1. nih.govnih.gov This single enzyme is capable of catalyzing the sequential elongation of both linoleic acid (LA, 18:2n-6) and ALA, leading to the production of docosadienoic acid (DDA, 22:2n-6) and DTA, respectively. nih.govnih.gov The expression of EhELO1 alone in B. carinata resulted in the accumulation of these novel VLC-PUFAs. nih.gov
To increase the flux towards the desired ω-3 DTA, omega-3 desaturases have been co-expressed with the elongase. These enzymes convert ω-6 fatty acids into their ω-3 counterparts.
Claviceps purpurea Desaturase (CpDesX): An ω-3 desaturase from the fungus Claviceps purpurea (CpDesX) was introduced. This enzyme shows regioselectivity towards ω-6 18-carbon PUFAs, effectively converting LA to ALA. nih.gov The co-expression of EhELO1 and CpDesX in B. carinata led to a higher level of DTA compared to DDA, due to the increased availability of the ALA substrate for the elongase. nih.gov
Pythium irregulare Desaturase (PiO3): To further enhance the ω-3 pathway, another ω-3 desaturase from the fungus Pythium irregulare (PiO3) was utilized. This enzyme can convert ω-6 very long-chain PUFAs to ω-3 VLC-PUFAs, with a particular efficiency for ω-6 20-carbon substrates like eicosadienoic acid (EDA, 20:2n-6). nih.gov Its introduction in a four-gene construct resulted in a higher level of ETA compared to EDA. nih.gov
For the newly synthesized VLC-PUFAs to be stably stored in the seed oil, they must be incorporated into triacylglycerols (TAGs). However, the endogenous enzymatic machinery of B. carinata is not efficient at incorporating DDA and DTA into the sn-2 position of the TAG backbone. nih.gov
To address this, a lysophosphatidic acid acyltransferase from Eranthis hyemalis (EhLPAAT2) was identified and co-expressed. nih.govnih.gov This enzyme was shown to effectively incorporate DDA and DTA into the sn-2 position of TAGs. nih.gov The addition of EhLPAAT2 to the genetic construct further increased the total amount of DTA in the transgenic seeds. nih.govnih.gov By expressing a combination of four genes (EhELO1, CpDesX, EhLPAAT2, and PiO3), researchers were able to produce B. carinata seeds containing approximately 20% DTA of the total fatty acids. nih.gov
Engineered Genes for this compound Biosynthesis in Brassica carinata
| Gene | Source Organism | Enzyme Type | Function in DTA Pathway | Reference |
|---|---|---|---|---|
| EhELO1 | Eranthis hyemalis | Fatty Acid Elongase | Elongates ALA to ETA, and ETA to DTA. | nih.gov |
| CpDesX | Claviceps purpurea | Omega-3 Desaturase | Converts linoleic acid (LA) to α-linolenic acid (ALA). | nih.gov |
| PiO3 | Pythium irregulare | Omega-3 Desaturase | Converts eicosadienoic acid (EDA) to eicosatrienoic acid (ETA). | nih.gov |
| EhLPAAT2 | Eranthis hyemalis | Lysophosphatidic Acid Acyltransferase | Incorporates DTA into the sn-2 position of triacylglycerols. | nih.govnih.gov |
Introduction of Omega-3 Desaturases
This compound Catabolism and Derived Metabolites
The breakdown of very long-chain polyunsaturated fatty acids is a critical metabolic process. While the catabolism of this compound (DTA) is not as extensively studied as its biosynthesis, insights can be drawn from the metabolism of structurally similar fatty acids.
The catabolism of VLC-PUFAs can occur through peroxisomal β-oxidation. nih.govresearchgate.net This process involves the shortening of the fatty acid chain. For instance, the ω-6 isomer, docosatetraenoic acid (adrenic acid), undergoes peroxisomal β-oxidation to form arachidonic acid. nih.govresearchgate.net Similarly, the retroconversion of the ω-3 fatty acid docosahexaenoic acid (DHA, 22:6n-3) to eicosapentaenoic acid (EPA, 20:5n-3) proceeds via β-oxidation. nih.gov This suggests that DTA (22:3n-3) is likely catabolized via a similar retroconversion pathway to yield C20 PUFAs.
In addition to chain shortening, DTA can be a substrate for other enzymatic pathways, leading to the formation of various signaling molecules. The ω-6 isomer, docosatetraenoic acid, is metabolized by cyclooxygenase and lipoxygenase enzymes into products like dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs). nih.govwikipedia.org Human platelets can metabolize docosatetraenoic acid into dihomo-thromboxane B2 and various hydroxy fatty acids. nih.gov While direct evidence for DTA is limited, it is plausible that as a PUFA, it can be similarly converted into a range of oxygenated metabolites with potential biological activities.
Potential Catabolic Pathways and Metabolites of Docosanoids
| Precursor Fatty Acid | Catabolic Pathway | Key Enzymes | Derived Metabolites | Reference |
|---|---|---|---|---|
| Docosatetraenoic acid (Adrenic Acid) | Peroxisomal β-oxidation | Acyl-CoA oxidases, etc. | Arachidonic acid | nih.govresearchgate.net |
| Docosatetraenoic acid (Adrenic Acid) | Cyclooxygenase (COX) Pathway | Cyclooxygenases | Dihomo-prostaglandins, Dihomo-thromboxane B2 | nih.govwikipedia.org |
| Docosatetraenoic acid (Adrenic Acid) | Cytochrome P450 Pathway | CYP450 epoxygenases | Epoxydocosatrienoic acids (EDTs) | wikipedia.org |
| Docosahexaenoic acid (DHA) | Peroxisomal/Mitochondrial β-oxidation (Retroconversion) | CPT1, ECI1, DECR1, ACOX1 | Eicosapentaenoic acid (EPA) | nih.gov |
Formation of Oxylipins and Docosanoids
This compound (DTrA), a 22-carbon polyunsaturated fatty acid (PUFA), serves as a substrate for the synthesis of a variety of bioactive lipid mediators. These mediators are broadly classified as oxylipins, which are products of fatty acid oxidation generated through enzymatic or non-enzymatic pathways. frontiersin.orgresearchgate.net Oxylipins derived from 22-carbon fatty acids are specifically termed docosanoids. wikipedia.orgnih.gov Consequently, the metabolites of this compound are classified as docosanoids. google.comgoogle.com
The formation of these signaling molecules is initiated by the action of several key enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. frontiersin.orgnih.gov These enzymatic processes convert DTrA into a range of oxidized derivatives, which include monohydroxy, dihydroxy, and trihydroxy forms. google.com While the oxylipins derived from more common PUFAs like arachidonic acid (eicosanoids) and docosahexaenoic acid (DHA) are well-characterized, research indicates that this compound is also a substrate for these pathways, leading to the production of novel oxylipins. google.com
The metabolism of other 22-carbon fatty acids, such as adrenic acid (AdA), provides a model for the potential biotransformation of DTrA. Adrenic acid is metabolized by COX and CYP enzymes to produce dihomoprostaglandins and epoxydocosatrienoic acids (EDTs), respectively. wikipedia.org This suggests that DTrA can likely undergo analogous conversions to form its own unique family of signaling molecules. These docosanoids are believed to participate in various physiological processes, with their specific functions being an active area of investigation. researchgate.net The production of oxylipins from PUFAs like DTrA is a critical link between lipid metabolism and cellular signaling, influencing processes such as inflammation. researchgate.net
Enzymatic Biotransformation Processes of this compound
The biotransformation of this compound is a complex process mediated by several classes of enzymes that introduce oxygen into the fatty acid backbone, leading to a cascade of bioactive products. The primary enzymatic pathways involved are those catalyzed by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. nih.govnih.gov
Lipoxygenase (LOX) Pathway: Lipoxygenases are enzymes that catalyze the insertion of molecular oxygen into PUFAs to form hydroperoxy fatty acids. These intermediates are then typically reduced to more stable hydroxy fatty acids. researchgate.net In the context of other PUFAs, LOX enzymes lead to products like hydroxy-octadecadienoic acids (HODEs) from linoleic acid. frontiersin.org By analogy, LOX enzymes acting on this compound would generate hydroperoxy-docosatrienoic acids (HpDTrEs), which are subsequently converted to hydroxy-docosatrienoic acids (HDTrEs).
Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, are well-known for their role in converting arachidonic acid into prostaglandins (B1171923) and thromboxanes. wikipedia.org These enzymes can also metabolize other PUFAs. For example, the 22-carbon adrenic acid is converted by COX enzymes into a family of "dihomo" prostaglandins. nih.govwikipedia.org This precedent strongly suggests that this compound can be a substrate for COX enzymes, leading to the formation of a unique series of prostaglandin- and thromboxane-like docosanoids.
Cytochrome P450 (CYP) Pathway: The CYP epoxygenase pathway metabolizes PUFAs to form epoxy fatty acids. nih.gov In the case of adrenic acid, CYP enzymes produce epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (dihomo-EETs). wikipedia.org These epoxides are potent signaling molecules. It is therefore anticipated that DTrA is similarly metabolized by CYP enzymes to produce various epoxy-docosatrienoic acid isomers. These epoxy fatty acids are often further metabolized by soluble epoxide hydrolase (sEH) into the corresponding dihydroxy-docosatrienoic acids (DHDTrAs). wikipedia.orgontosight.ai
The table below summarizes the key enzymatic transformations of this compound.
| Enzyme Class | Type of Reaction | Intermediate Product | Final Product(s) |
| Lipoxygenase (LOX) | Dioxygenation | Hydroperoxy-docosatrienoic acid (HpDTrE) | Hydroxy-docosatrienoic acid (HDTrE) |
| Cyclooxygenase (COX) | Cyclooxygenation & Peroxidation | Prostaglandin G/H analogues | DTrA-derived Prostaglandins and Thromboxanes |
| Cytochrome P450 (CYP) Epoxygenase | Epoxidation | Epoxy-docosatrienoic acid | Dihydroxy-docosatrienoic acid (via sEH) |
The following table details the enzymes involved in the core biosynthesis of the omega-3 isomer of this compound. nih.gov
| Precursor Fatty Acid | Enzyme | Product Fatty Acid |
| α-Linolenic acid (ALA, 18:3n-3) | Elongase (e.g., EhELO1) | Eicosatrienoic acid (ETA, 20:3n-3) |
| Eicosatrienoic acid (ETA, 20:3n-3) | Elongase (e.g., EhELO1) | This compound (DTA, 22:3n-3) |
Molecular Mechanisms and Cellular Roles of Docosatrienoic Acid
Docosatrienoic Acid Integration into Cellular Membranes
As a C22 polyunsaturated fatty acid, this compound can be incorporated into the phospholipids (B1166683) that form the basic structure of cellular membranes. nih.gov This integration is pivotal to its biological effects, influencing the physical and functional properties of the membrane.
The structure of this compound, which includes a long 22-carbon chain and three cis-double bonds, is thought to play a role in maintaining the structural integrity of the cell membrane. mdpi.com When esterified into membrane phospholipids, fatty acids become fundamental building blocks that contribute to the stability and barrier function of the lipid bilayer. creative-proteomics.comnih.gov The presence of polyunsaturated fatty acids like DTA within the membrane helps to ensure its proper architecture, which is essential for separating the cell's internal environment from the external surroundings and for the correct functioning of membrane-bound proteins. mdpi.comcreative-proteomics.com
The multiple double bonds in the this compound molecule introduce kinks in its hydrocarbon tail, which increases its flexibility. mdpi.com This structural feature enhances the fluidity of biological membranes when DTA is incorporated. mdpi.comscbt.com Membrane fluidity is critical for numerous cellular processes, including the movement and function of membrane proteins and lipids. creative-proteomics.com
Furthermore, DTA may influence the dynamics of lipid rafts—specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids that are involved in cellular signaling. scbt.comnih.gov While direct studies on DTA's effect on lipid rafts are limited, research on similar polyunsaturated fatty acids like docosahexaenoic acid (DHA) shows they can alter the size and organization of these domains. nih.govmdpi.com By potentially influencing the lipid environment, DTA can affect the organization of lipid rafts, which in turn can impact cellular signaling pathways. scbt.com
Influence on Cell Membrane Structural Integrity
Interactions with Enzyme Systems and Cellular Signaling Pathways
This compound has been shown to interact directly with several intracellular enzymes and signaling molecules, leading to the modulation of their activity.
Research has demonstrated that this compound can act as an inhibitor of mammalian DNA polymerases. caymanchem.comresearchgate.net Studies on various C22-fatty acids found that cis-13,16,19-docosatrienoic acid (C22:3) was the second most potent inhibitor of these enzymes among those tested. nih.gov The proposed mechanism for this inhibition is the direct binding of the fatty acid to a hydrophobic region of the DNA polymerase enzyme. caymanchem.com This interaction is dependent on the specific three-dimensional structure of the fatty acid. nih.gov For this inhibitory activity, the presence of the carboxyl group is essential, as the methyl ester form of the acid shows no effect. caymanchem.com
| Fatty Acid | Abbreviation | Inhibitory Potency Rank | Reference |
|---|---|---|---|
| cis-13,16-Docosadienoic acid | C22:2 | 1 (Strongest) | nih.gov |
| cis-13,16,19-Docosatrienoic acid | C22:3 | 2 | nih.gov |
This compound also exhibits a dose-dependent inhibitory effect on human topoisomerases I and II. caymanchem.com These enzymes are crucial for managing DNA topology during processes like replication and transcription. The mechanism of inhibition is believed to be similar to that for DNA polymerases, involving direct binding to the enzyme. caymanchem.comresearchgate.net The inhibitory activity against both topoisomerases and DNA polymerases follows a similar pattern among the C22-fatty acids tested, with cis-13,16,19-docosatrienoic acid being a significant inhibitor. nih.gov The structural requirements for this inhibition, such as the cis configuration of the double bonds and a free carboxyl group, are also consistent. caymanchem.com
| Enzyme | Inhibitor | Key Findings | Reference |
|---|---|---|---|
| Topoisomerase I | This compound | Dose-dependent inhibition. caymanchem.com | caymanchem.com |
| Topoisomerase II | This compound | Dose-dependent inhibition. caymanchem.com | caymanchem.com |
This compound functions as an antagonist of the leukotriene B4 (LTB4) receptor. caymanchem.com LTB4 is a potent inflammatory mediator, and by inhibiting its binding to its receptor, DTA can modulate inflammatory responses. haematologica.org Specifically, this compound has been shown to inhibit the binding of radiolabeled LTB4 ([³H]-LTB4) to its receptors on pig neutrophils with a reported inhibitory constant (Ki) of 5 µM. caymanchem.commedchemexpress.combroadpharm.com This action highlights a key mechanism through which DTA can influence cellular signaling pathways related to inflammation.
| Target | Action of this compound | Effective Concentration | Reference |
|---|---|---|---|
| Leukotriene B4 (LTB4) Receptor | Inhibition of [³H]-LTB4 binding | 5 µM (Ki) | caymanchem.commedchemexpress.com |
Regulation of Potassium Channels in Macrophage Membranes
This compound (DTA) has been shown to directly influence the function of potassium channels in the membranes of macrophages. researchgate.netnih.gov Specifically, research on rat peritoneal macrophages demonstrates that the application of this compound affects the outward rectification potassium channels. nih.govchemsrc.com
The interaction leads to a dose-dependent decrease in the peak amplitude of the potassium (K+) current. researchgate.netnih.gov Furthermore, DTA modifies the channel's kinetics, accelerating both the activation and inactivation of the potassium current across all tested membrane potentials. researchgate.netnih.govchemsrc.com These findings suggest a direct modulatory effect of this compound on the K+ channels integral to macrophage membrane function. researchgate.netnih.gov
Gene Expression and Protein Translocation Modulation
This compound plays a significant role in modulating cellular processes by affecting the activity of key transcription factors. nih.govresearchgate.net A primary example of this is its influence on the Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte differentiation and pigment production. nih.govuniprot.org
Research has demonstrated that this compound inhibits the translocation of MITF from the cytoplasm into the nucleus in a dose-dependent manner. nih.govresearchgate.net By preventing the nuclear entry of MITF, DTA effectively inhibits its ability to bind to the promoter regions of its target genes. nih.govresearchgate.net This inhibitory action on MITF is a key part of the molecular mechanism by which DTA regulates processes such as melanogenesis. nih.govmdpi.comnih.gov
As a direct consequence of its ability to inhibit the nuclear translocation of the MITF transcription factor, this compound significantly downregulates the expression of several key genes involved in melanin (B1238610) synthesis. nih.govresearchgate.netmdpi.com MITF governs the expression of essential melanogenic enzymes, and its suppression by DTA leads to a corresponding decrease in the messenger RNA (mRNA) levels of these enzymes. nih.govuniprot.org
In vitro studies on B16F10 melanoma cells have provided detailed insights into this regulatory cascade. Treatment with DTA resulted in a significant, dose-dependent downregulation of the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govresearchgate.netresearchgate.net This reduction in gene expression is a primary mechanism behind the observed decrease in melanin content and intracellular tyrosinase activity in cells treated with this compound. nih.govmdpi.com
Interactive Data Table: Effect of this compound on Melanogenesis-Related Gene Expression
The following table summarizes the observed effects of this compound (DTA) on the mRNA levels of key melanogenesis-related genes in α-MSH-stimulated B16F10 cells.
| Gene Target | Treatment | Concentration | Outcome | Citation |
| Tyrosinase (TYR) | DTA | 1 µM | Significant Downregulation | nih.govresearchgate.netresearchgate.net |
| DTA | 5 µM | Stronger Downregulation | nih.govresearchgate.netresearchgate.net | |
| TRP-1 | DTA | 1 µM | Significant Downregulation | nih.govresearchgate.netresearchgate.net |
| DTA | 5 µM | Stronger Downregulation | nih.govresearchgate.netresearchgate.net | |
| TRP-2 | DTA | 1 µM | Significant Downregulation | nih.govresearchgate.netresearchgate.net |
| DTA | 5 µM | Stronger Downregulation | nih.govresearchgate.netresearchgate.net |
Biological Functions of Docosatrienoic Acid: Insights from in Vitro and Animal Model Studies
Anti-Inflammatory Activities and Immunomodulation
DTA exhibits strong anti-inflammatory effects, primarily investigated in macrophage cell models. researchgate.net Its mechanisms involve the downregulation of key inflammatory signaling molecules and pathways, and it plays a crucial role in resolving inflammation to promote tissue repair.
Suppression of Pro-Inflammatory Cytokine Secretion (e.g., IL-1β, IL-6, IFN-γ, MCP-1, TNF-α)
In vitro research has demonstrated that DTA can potently suppress the expression of several pro-inflammatory cytokines. researchgate.net In studies using human macrophages derived from THP-1 monocytes, DTA was shown to downregulate the protein expression of key cytokines that drive inflammatory responses. researchgate.net This suggests that DTA can disrupt the signaling cascades that lead to a heightened inflammatory state. researchgate.net The specific cytokines affected include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net
Table 1: Effect of Docosatrienoic Acid (DTA) on Pro-Inflammatory Cytokine Secretion in a Human Macrophage Model
| Cell Model | Cytokine | Observed Effect | Reference |
|---|---|---|---|
| Human macrophages (differentiated from THP-1 monocytes) | Interleukin-1β (IL-1β) | Downregulation of protein expression | researchgate.net |
| Interleukin-6 (IL-6) | Downregulation of protein expression | researchgate.net | |
| Interferon-gamma (IFN-γ) | Downregulation of protein expression | researchgate.net | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Downregulation of protein expression | researchgate.net |
Role in Inflammasome Pathway Modulation (e.g., NLRP3 Inflammasome)
Recent studies have identified a critical link between DTA and the NLRP3 inflammasome pathway. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex in immune cells, such as macrophages, that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net Research in animal models of enthesis (tendon-to-bone interface) injury revealed that activation of the NLRP3 inflammasome in macrophages suppresses the metabolic cross-talk involving DTA, thereby impairing tissue regeneration. nih.govnih.govresearcher.life Specifically, the activation of the NLRP3 inflammasome was found to inhibit the production and secretion of DTA. nih.govresearchgate.net This suggests an antagonistic relationship where the inflammasome's pro-inflammatory activity is associated with reduced levels of the anti-inflammatory DTA.
Effects on Cellular Regeneration Processes (e.g., Enthesis Regeneration)
The modulation of the NLRP3 inflammasome by DTA has direct implications for tissue repair. In studies of enthesis injury, unsatisfactory regeneration was linked to the activation of the P2X7R/NLRP3 inflammasome axis. nih.govnih.govresearchgate.net This activation impaired the histological and functional recovery of the tissue. nih.govnih.gov The mechanism involves the suppression of DTA secretion, which in turn reduces the differentiation and migration of stem cells necessary for repair. nih.govresearchgate.net Critically, experiments demonstrated that replenishing DTA in the injury niche could overcome the detrimental effects of the inflammasome activation and accelerate enthesis regeneration. nih.govnih.govresearchgate.net This highlights DTA's role as a pro-regenerative molecule that facilitates healing, in part by countering inflammatory suppression of stem cell function.
Anti-Neoplastic and Pro-Apoptotic Effects in Cellular Models
Beyond its anti-inflammatory properties, DTA has shown promise as an anti-cancer agent in cellular models. researchgate.net Its effects are characterized by the ability to halt the growth of cancer cells and trigger programmed cell death.
Inhibition of Cancer Cell Proliferation (e.g., Breast Cancer Cell Lines)
In vitro studies have compared the anti-tumor effects of DTA against docosahexaenoic acid (DHA), a widely researched omega-3 fatty acid. researchgate.net These studies found that DTA exhibited comparable or even superior anti-tumor effects against human breast cancer cell lines, specifically SK-BR-3 and MDA-MB-231. researchgate.net One particular isomer, cis-10,13,16 DTA, was also noted for its potent anti-tumor activity against these same breast cancer cells, suggesting its potential application in anti-cancer research. researchgate.net
Induction of Pro-Apoptotic Cellular Responses
A key mechanism for the anti-tumor activity of DTA is the induction of apoptosis, or programmed cell death. Research has shown that DTA elicits significantly stronger pro-apoptotic effects than DHA in human breast cancer cells. researchgate.net By triggering this cellular self-destruction pathway, DTA can effectively eliminate cancer cells. This pro-apoptotic capability, combined with its anti-proliferative effects, underscores its potential as a noteworthy anti-neoplastic compound. researchgate.net
Table 2: Anti-Neoplastic and Pro-Apoptotic Effects of this compound (DTA) in Human Breast Cancer Cell Lines
| Cell Line | Observed Effect(s) | Comparative Efficacy | Reference |
|---|---|---|---|
| SK-BR-3 | Anti-tumor, Anti-proliferative, Pro-apoptotic | Comparable or better than DHA | researchgate.net |
Antioxidant Activities and Contribution to Redox Homeostasis
This compound (DTA), a polyunsaturated omega-3 fatty acid, has demonstrated notable antioxidant properties in various studies. nih.govtandfonline.com Its capacity to influence redox homeostasis is multifaceted, involving both direct interaction with reactive oxygen species and modulation of the body's innate antioxidant defense mechanisms.
Direct Free Radical Scavenging Potential
In vitro studies have provided evidence of DTA's ability to directly scavenge free radicals. One study highlighted that DTA exhibited stronger antioxidant effects than docosahexaenoic acid (DHA), a well-known omega-3 fatty acid. nih.govtandfonline.com Another investigation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, which measure free radical scavenging ability, found that an essential oil containing 8,11,14-docosatrienoic acid demonstrated significant scavenging potential. nih.gov Specifically, at a concentration of 1000 μg/mL, the essential oil showed 85.24% and 88.30% scavenging activity against DPPH and ABTS radicals, respectively. nih.gov
It is important to note that while DTA itself shows direct antioxidant activity, some research suggests its primary role in cellular protection may be through indirect mechanisms. mdpi.comnih.gov For instance, the beneficial antioxidant effects of DTA in certain cellular models were observed at concentrations much lower than those required for direct radical scavenging, indicating the involvement of other pathways. nih.govresearchgate.net
Indirect Modulation of Cellular Antioxidant Defense Systems
A significant aspect of DTA's antioxidant function lies in its ability to indirectly bolster the cell's own defense systems. This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comnih.govmdpi.com
While much of the research on this mechanism has focused on the closely related omega-3 fatty acid, docosahexaenoic acid (DHA), the findings provide a strong basis for understanding the potential actions of DTA. mdpi.comnih.govmdpi.complos.orgcsic.esmdpi.comnih.govnih.govnih.gov Studies have shown that DHA can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.complos.org This activation helps to protect cells from oxidative stress-induced damage. plos.orgnih.gov The mechanism can involve the interaction of oxidized omega-3 fatty acids with Keap1, a protein that normally promotes the degradation of Nrf2. mdpi.com This interaction prevents Nrf2 degradation, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes. nih.gov
Given the structural similarities and the observed potent antioxidant effects of DTA, it is plausible that it also operates through this Nrf2-mediated pathway to enhance cellular antioxidant defenses. tandfonline.comresearchgate.net Further research specifically focusing on DTA is needed to fully elucidate its role in modulating these critical cellular defense systems.
Dermatological and Melanogenesis Regulatory Functions
Recent research has illuminated the potential of this compound (DTA) in the realm of dermatology, particularly in the regulation of melanin (B1238610) production, a process known as melanogenesis. mdpi.comnih.govresearchgate.netnih.gov Dysregulation of melanogenesis can lead to various skin pigmentation disorders, including hyperpigmentation. mdpi.comnih.govnih.gov
Inhibition of Melanin Biosynthesis Pathways
In vitro studies utilizing B16F10 melanoma cells, a common model for studying melanogenesis, have demonstrated that DTA can significantly reduce melanin content. mdpi.comnih.govresearchgate.netnih.gov This effect is achieved through the downregulation of key genes involved in the melanin synthesis pathway. researchgate.netnih.gov Specifically, DTA has been shown to decrease the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). researchgate.netnih.gov These enzymes are crucial for the production of melanin. mdpi.comnih.gov The inhibitory effect of DTA on melanin production was found to be dose-dependent. nih.gov
Regulation of Tyrosinase Activity and Expression
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the initial and essential steps of melanin synthesis. mdpi.comnih.gov DTA has been found to effectively reduce intracellular tyrosinase activity in a dose-dependent manner. researchgate.netnih.gov Interestingly, while DTA significantly lowers tyrosinase activity within cells, its direct inhibitory effect on the enzyme in a cell-free system is only modest and occurs at higher concentrations. nih.govresearchgate.netnih.gov This suggests that the primary mechanism of DTA's action is not through direct binding to and inhibition of the tyrosinase enzyme, but rather through the regulation of its expression at the genetic level. nih.govresearchgate.net
The following table summarizes the effect of this compound on intracellular tyrosinase activity in α-MSH-stimulated B16F10 cells.
| Treatment | Concentration | Intracellular Tyrosinase Activity (% of Control) |
| Control (no treatment) | - | 100% |
| α-MSH (500 nM) | - | ~400% |
| DTA + α-MSH | 1 µM | Significantly Reduced |
| DTA + α-MSH | 5 µM | Further Reduced |
| Kojic Acid + α-MSH | 5 µM | Reduced |
| Data is based on findings reported in a study where DTA treatment showed a more pronounced reduction in tyrosinase activity compared to kojic acid, a known anti-melanogenic agent. nih.gov |
Impact on Microphthalmia-Associated Transcription Factor (MITF) Nuclear Translocation
The regulatory effects of DTA on melanogenesis-related genes are largely attributed to its influence on the Microphthalmia-associated transcription factor (MITF). mdpi.comresearchgate.netnih.gov MITF is a master regulator of melanocyte development, survival, and function, and it controls the transcription of key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2. mdpi.comnih.gov
Advanced Methodologies in Docosatrienoic Acid Research
Analytical Chemistry Techniques for Docosatrienoic Acid Quantification and Profiling
Accurate quantification and detailed profiling of this compound are fundamental to understanding its distribution and metabolic fate. Modern analytical techniques offer high sensitivity and specificity for the analysis of DTA and related lipid molecules in various biological samples, including tissues, plasma, and cultured cells. ontosight.ailipidmaps.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis, prized for its ability to resolve complex mixtures and provide structural information. nih.gov For the analysis of this compound, which is a non-volatile compound, a crucial step is derivatization to increase its volatility. nih.govlipidmaps.org A common method involves converting the fatty acids into fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. lipidmaps.orgnih.govacgpubs.org
The general workflow involves several key stages:
Lipid Extraction: Lipids are first extracted from the biological sample using solvent systems like chloroform/methanol. oup.com
Saponification: To analyze total fatty acid content, esterified fatty acids are released from complex lipids (e.g., triglycerides, phospholipids) through saponification, a process using a base like potassium hydroxide (B78521) (KOH). lipidmaps.org
Derivatization: The free fatty acids are then converted into volatile esters. For instance, methylation using BF3:MeOH reagent or esterification with PFB bromide are common procedures. nih.govacgpubs.org
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The fatty acid esters are separated on a capillary column and then ionized and detected by the mass spectrometer, which provides both quantitative data and mass information for identification. lipidmaps.orgnih.gov Negative ion chemical ionization (NCI) is often used for PFB esters due to its high sensitivity. lipidmaps.org
Table 1: Example of GC-MS Parameters for Fatty Acid PFB-Ester Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Pentafluorobenzyl (PFB) bromide |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Analysis Mode | Single Ion Monitoring (SIM) |
| Typical Sample Types | Plasma, Tissues, Cultured Cells |
This table represents typical conditions; specific parameters may vary based on the instrument and sample matrix. lipidmaps.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lipidomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful, high-throughput method for comprehensive lipid analysis, or lipidomics. ontosight.ai A significant advantage of LC-based methods is the ability to analyze fatty acids in their non-derivatized form, which simplifies sample preparation and avoids potential alteration of the molecules during chemical reactions. nih.gov
Recent advances in ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have made MS a highly sensitive detector for LC systems analyzing free fatty acids. nih.gov LC-MS/MS is particularly useful for measuring DTA and its metabolites within complex biological samples. ontosight.ai For enhanced sensitivity and accuracy, derivatization strategies can still be employed, such as using isotopic-tagged reagents that allow for precise quantification and mitigation of matrix effects. frontiersin.org
Stable Isotope Dilution Methods for Precise Quantification
For the most precise and accurate quantification of this compound, stable isotope dilution (SID) is the gold standard methodology. nih.govlipidmaps.org This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) to the sample at the earliest stage of preparation. lipidmaps.orgnih.gov
This labeled internal standard behaves almost identically to the endogenous, non-labeled (native) analyte throughout the entire analytical process, including extraction, derivatization, and ionization. lipidmaps.org By measuring the ratio of the native analyte to the isotope-labeled standard using a mass spectrometer (either GC-MS or LC-MS), any sample loss or variability during sample workup is compensated for. lipidmaps.org This approach significantly improves the precision and accuracy of the measurement compared to methods relying on a single, structurally different internal standard. lipidmaps.org For example, deuterated standards are used to quantify over thirty different fatty acids in macrophage cell cultures with high accuracy. nih.gov
Immunological Assays for Related Metabolites
While direct immunoassays for this compound are not commonly described, techniques like the enzyme-linked immunosorbent assay (ELISA) are valuable for measuring its metabolites. ontosight.ai For instance, ELISA can be used to detect and quantify dihydroxy this compound (DHDA), a metabolite of docosahexaenoic acid (DHA) that is structurally related to DTA metabolites. ontosight.ai These assays rely on the high specificity of antibodies to bind to a target molecule, offering a method for quantification that can be applied in clinical and pharmacological research to assess fatty acid metabolic pathways. ontosight.ai
In Vitro Cell Culture Models for Functional Studies
In vitro cell culture models are indispensable tools for investigating the biological functions of this compound at the molecular level. These systems allow researchers to study the effects of DTA on specific cellular processes in a controlled environment.
Mammalian Cell Lines (e.g., B16F10 Melanoma Cells, THP-1 Macrophages)
Specific mammalian cell lines have been employed to uncover the distinct activities of this compound.
B16F10 Melanoma Cells: This murine melanoma cell line is a widely used model for studying melanogenesis. Research has shown that this compound can inhibit the production of melanin (B1238610) in these cells. mdpi.comnih.gov Studies demonstrate that DTA reduces melanin content and intracellular tyrosinase activity. mdpi.comnih.gov This effect is achieved by downregulating the mRNA expression of key melanogenesis-related genes, including tyrosinase, TRP-1, and TRP-2, through the suppression of MITF (microphthalmia-associated transcription factor) translocation to the nucleus. mdpi.comnih.gov
THP-1 Macrophages: The human THP-1 monocyte cell line can be differentiated into macrophages, providing a robust model for studying inflammation. tandfonline.com this compound has been shown to exert strong anti-inflammatory effects in this model. tandfonline.com Specifically, DTA treatment lowered the protein expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor α (TNF-α), as well as the chemokine MCP-1 (monocyte chemoattractant protein-1). tandfonline.com
Table 2: Summary of this compound (DTA) Effects in Mammalian Cell Lines
| Cell Line | Model For | Key Findings with DTA Treatment | Reference |
|---|---|---|---|
| B16F10 Melanoma | Melanogenesis | Reduced melanin content and intracellular tyrosinase activity. Downregulated mRNA expression of tyrosinase, TRP-1, and TRP-2. mdpi.com | mdpi.com, nih.gov |
| THP-1 Macrophages | Inflammation | Lowered protein expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and chemokines (MCP-1). tandfonline.com | tandfonline.com |
Primary Cell Isolates for Specific Receptor or Enzyme Investigations
Primary cell isolates offer a more biologically relevant system for studying the effects of this compound (DTA) on specific cellular targets compared to immortalized cell lines. These cells, taken directly from tissue, retain many of the physiological characteristics of their origin, providing a valuable platform for investigating the interactions of DTA with specific receptors and enzymes.
For instance, research has utilized primary cell cultures to explore the role of fatty acids in modulating microglial polarization, a key process in neuroinflammation and neurodegenerative diseases. mdpi.com Studies using primary microglial cultures from rats have demonstrated that docosahexaenoic acid (DHA), a related omega-3 fatty acid, can influence microglial polarization by altering the expression of cell-surface markers. mdpi.com Specifically, DHA treatment has been shown to downregulate the M1 marker CD86 and upregulate the M2 marker CD206. mdpi.com Such methodologies could be directly applied to investigate whether DTA exerts similar effects on microglial phenotype, providing insights into its potential neuroprotective roles. The use of primary glial cultures from the cerebral cortex of rats has also been instrumental in demonstrating the anti-inflammatory effects of DHA, such as the inhibition of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) expression. mdpi.com
In the context of skin biology, human primary fibroblasts (HS68) have been used in conjunction with mouse melanoma cells (B16F10) to study the effects of DTA on melanogenesis. mdpi.com While the bulk of the functional assays were performed on the B16F10 cell line, the inclusion of primary fibroblasts highlights the potential for future studies to investigate DTA's direct effects on non-melanocytic skin cells and their contribution to skin aging and pigmentation. mdpi.com
Furthermore, investigations into the effects of DTA on ion channels have been conducted using rat peritoneal macrophages. glpbio.com These primary cells were used to demonstrate that DTA can dose-dependently decrease the peak potassium (K+) current amplitude and alter the kinetics of potassium channel activation and inactivation. glpbio.com This suggests a direct interaction of DTA with membrane-bound ion channels, a mechanism that could underlie some of its physiological effects.
The table below summarizes the use of primary cell isolates in research relevant to fatty acids like DTA:
| Cell Type | Organism | Research Focus | Key Findings (with related fatty acids) |
| Primary Microglial Cells | Rat | Neuroinflammation, Microglial Polarization | DHA promotes M2 polarization (downregulates CD86, upregulates CD206). mdpi.com |
| Primary Glial Cultures (Cerebral Cortex) | Rat | Neuroinflammation | DHA inhibits LPS-induced NO and iNOS expression. mdpi.com |
| Human Primary Fibroblasts (HS68) | Human | Skin Biology, Melanogenesis | Cultured to study the effects of DTA on skin cells. mdpi.com |
| Rat Peritoneal Macrophages | Rat | Ion Channel Modulation | DTA alters potassium channel activity. glpbio.com |
In Vivo Animal Models for Investigating this compound Roles
Transgenic Plant Models for Production Efficiency Assessment
A significant advancement in DTA research has been the development of transgenic plant models to establish a sustainable production source for this rare fatty acid. nih.goveventscribe.net Since there are no known natural plant or animal sources that produce significant quantities of DTA, metabolic engineering in oilseed crops presents a viable solution. eventscribe.netgoogle.com
Researchers have successfully engineered Brassica carinata (Ethiopian mustard) to produce high levels of DTA. nih.govnih.gov This was achieved through the seed-specific expression of a novel ELO-type elongase gene (EhELO1) identified from Eranthis hyemalis (winter aconite). eventscribe.netnih.gov This enzyme effectively catalyzes the sequential elongation of alpha-linolenic acid (ALA) to produce DTA. nih.gov
Further stepwise metabolic engineering strategies have been employed to enhance DTA accumulation. By introducing additional genes, such as ω-3 desaturases and a lysophosphatidic acid acyltransferase, researchers have been able to increase the DTA content to approximately 20% of the total fatty acids in the seeds of transgenic B. carinata. nih.gov Importantly, these genetic modifications did not lead to any obvious negative phenotypic changes in the plants, and the high DTA levels remained stable across multiple generations. nih.gov This work provides a proof-of-concept for the large-scale, sustainable production of DTA for potential use in cosmetics, food, and feed. nih.goveventscribe.net
The following table details the key genes and outcomes of transgenic plant models for DTA production:
| Plant Model | Transgene(s) | Outcome | Reference |
| Brassica carinata | Eranthis hyemalis ELO-type elongase (EhELO1) | Production of DTA and docosadienoic acid (DDA) at ~30% of total seed fatty acids. nih.gov | nih.gov |
| Brassica carinata | EhELO1, ω-3 desaturases, E. hyemalis lysophosphatidic acid acyltransferase 2 (EhLPAAT2) | DTA content increased to ~20% of total fatty acids, stable over three generations. nih.gov | nih.gov |
Rodent Models for Metabolic Distribution and Cellular Effects (e.g., Rat Peritoneal Macrophages)
Rodent models are indispensable for studying the metabolic fate, distribution, and cellular effects of DTA in vivo. These models allow for controlled studies on how DTA is absorbed, distributed to various tissues, and what physiological and cellular responses it elicits.
Studies using rat models have provided insights into the placental transport and metabolism of various fatty acids, including DTA. In a rat model of gestational diabetes, placental concentrations of n-3 fatty acids, including DTA, were found to be lower compared to controls. fortunejournals.com This highlights how metabolic conditions can influence the distribution and availability of DTA to the fetus.
The fat-1 transgenic mouse is a particularly valuable model for omega-3 fatty acid research. pnas.orgresearchgate.net These mice express a gene from C. elegans that allows them to convert omega-6 fatty acids into omega-3s, leading to tissues enriched in fatty acids like DHA without dietary supplementation. pnas.orgresearchgate.net While not a direct study of DTA, the fat-1 mouse model demonstrates how altering fatty acid profiles in vivo impacts physiological processes. For example, fat-1 mice show significantly lower levels of n-6 docosatetraenoic acid (often abbreviated as DTA, but distinct from the n-3 this compound of focus here) in the hippocampus compared to wild-type mice. pnas.org This model could be adapted or used in comparative studies to elucidate the specific roles of n-3 DTA.
Research on rat peritoneal macrophages has demonstrated specific cellular effects of DTA. As mentioned previously, DTA was shown to modulate potassium channels in these cells. glpbio.com Macrophages are key cells in the immune response, and studies on murine peritoneal macrophages have detailed the metabolism of other fatty acids like adrenic acid and DHA, providing a framework for how DTA might be processed and exert its effects in inflammatory contexts. researchgate.netnih.gov For example, studies have shown that DTA can exert anti-inflammatory effects on human macrophages by downregulating pro-inflammatory cytokines. researchgate.net
The table below provides examples of rodent models used in fatty acid research relevant to DTA:
| Animal Model | Research Area | Key Findings Relevant to Fatty Acid Metabolism/Effects |
| Sprague Dawley Rat | Gestational Diabetes, Placental Transport | Altered placental concentrations of DTA in a model of insulin (B600854) resistance. fortunejournals.com |
| fat-1 Transgenic Mouse | Omega-3 Metabolism, Neuroscience | Endogenous production of n-3 PUFAs alters brain fatty acid composition, reducing n-6 PUFAs. pnas.orgresearchgate.net |
| Rat Peritoneal Macrophages | Cellular Physiology, Ion Channel Function | DTA directly modulates the activity of outward-rectifying potassium channels. glpbio.com |
| ICR Mouse | Brain Metabolism | Oral administration of deuterated fatty acids allows for tracing their incorporation into the brain. acs.org |
Computational and In Silico Approaches
Structural Similarity Analysis for Functional Prediction (e.g., SwissSimilarity)
Computational tools that assess structural similarity are powerful for predicting the biological functions of a compound based on its resemblance to molecules with known activities. SwissSimilarity is a web-based tool that has been used to analyze DTA, comparing its structure to large libraries of bioactive and known compounds. researchgate.netnih.govresearchgate.net
A study investigating the effects of DTA on melanogenesis used SwissSimilarity to predict its potential functions in the skin. researchgate.netnih.gov The analysis revealed that DTA has a high degree of structural similarity to several lipids known to have anti-melanogenic properties, including alpha-linolenic acid and linoleic acid. mdpi.comnih.gov This in silico prediction provided a strong rationale for the subsequent in vitro experiments which confirmed that DTA does indeed inhibit melanin production. mdpi.comnih.gov
The similarity scores between DTA and other relevant lipids are presented in the table below:
| Compound | Similarity Score to DTA | Known Relevant Activity | Reference |
| Dihomo-gamma-linolenic acid | 0.999 | Fatty Acid | mdpi.comnih.gov |
| Alpha-linolenic acid | 0.999 | Anti-melanogenic | mdpi.comnih.gov |
| Linoleic acid | 0.999 | Anti-melanogenic | mdpi.comnih.gov |
| Gamma-linolenic acid | 0.998 | Fatty Acid | mdpi.comnih.gov |
| Arachidonic acid | 0.996 | Pro-inflammatory | mdpi.comnih.gov |
| Palmitoleic acid | 0.995 | Anti-melanogenic | mdpi.comnih.gov |
This approach allows researchers to generate hypotheses and prioritize experimental investigations, accelerating the discovery of new biological roles for compounds like DTA. researchgate.netnih.gov
Protein-Ligand Docking Simulations for Molecular Interactions
Protein-ligand docking simulations are computational techniques used to predict the preferred orientation of one molecule (a ligand, such as DTA) when bound to a second (a receptor or enzyme) to form a stable complex. These simulations provide insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.
This methodology has been applied to understand how DTA might interact with specific protein targets. In the context of melanogenesis, docking studies were performed to investigate the interaction between DTA and tyrosinase, a key enzyme in melanin synthesis. mdpi.comnih.gov Using AutoDock Vina, researchers calculated the binding affinity of DTA to the mushroom tyrosinase protein (PDB ID: 2Y9X). mdpi.comresearchgate.netnih.gov
The results showed that DTA had a predicted binding affinity of -5.7 kcal/mol, which was comparable to that of a known tyrosinase inhibitor, kojic acid (-5.7 kcal/mol), and better than another inhibitor, arbutin (B1665170) (-5.3 kcal/mol). mdpi.comnih.gov These findings suggested that DTA could directly interact with and potentially inhibit the enzyme, a hypothesis that was then tested and confirmed in cell-free enzyme assays, although the inhibitory effect was mild and observed at higher concentrations. mdpi.comnih.gov
In a separate in silico study, DTA was docked into the active site of the CviR protein, a key component of quorum sensing in the bacterium Chromobacterium violaceum. tandfonline.com This study reported a high binding affinity of -8.15 Kcal/mol, suggesting that DTA could act as a quorum-sensing inhibitor. tandfonline.com
The following table summarizes the findings from protein-ligand docking simulations involving DTA:
| Protein Target | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Finding |
| Mushroom Tyrosinase | 2Y9X | AutoDock Vina | -5.7 | Binding affinity is comparable to known inhibitors, suggesting potential for direct enzyme inhibition. mdpi.comnih.gov |
| C. violaceum CviR Protein | Not specified | Not specified | -8.15 | High binding affinity suggests potential as a quorum-sensing inhibitor. tandfonline.com |
These computational approaches are crucial for providing a molecular-level understanding of DTA's mechanism of action and for guiding further experimental validation. tandfonline.comsamipubco.com
Network and Pathway Analysis in Lipid Metabolism Studies
Advanced methodologies in lipidomics are increasingly incorporating network and pathway analysis to unravel the complex interactions of lipids like this compound (DTA) within the broader context of cellular metabolism. These systems biology approaches move beyond the study of individual molecules to provide a holistic view of metabolic regulation, identifying key nodes and pathways that influence or are influenced by specific lipids.
One of the primary applications of these methodologies in DTA research is the elucidation of its biosynthetic and metabolic pathways. Through metabolic engineering studies, the pathways for producing DTA have been mapped out. nih.gov In the ω-3 pathway, α-linolenic acid (ALA) is elongated to eicosatrienoic acid (ETA), which is then further elongated to DTA. nih.gov Similarly, the ω-6 pathway involves the elongation of linoleic acid (LA) to eicosadienoic acid (EDA) and subsequently to docosadienoic acid (DDA), with potential crossover and conversion steps that can also lead to DTA. nih.gov
Metabolomic and lipidomic studies, coupled with computational analysis, have begun to place DTA within larger metabolic networks, particularly in the context of disease. For instance, in a study of chronic kidney disease (CKD) in a rat model, untargeted metabolomics identified this compound as one of several significantly altered lipids. oup.com This study utilized pathway analysis to reveal marked disturbances in fatty acid metabolism, including that of linoleic and γ-linolenic acid, highlighting the interconnectedness of these pathways. oup.com The use of software like Cytoscape allowed for the visualization of these complex metabolic networks, showing how perturbations in one area can have cascading effects on others. oup.com
Another study, focusing on the PNPLA3 gene in hepatoma cells, employed metabolomic profiling and functional enrichment analysis to understand the gene's role in liver metabolism. nih.gov The silencing of PNPLA3 resulted in significant metabolic shifts, including a notable increase in the levels of several polyunsaturated fatty acids, one of which was this compound (22:3n-3). nih.gov This finding directly links the metabolism of DTA to a specific gene involved in triacylglycerol remodeling and suggests a broader role for DTA in liver lipid homeostasis. nih.gov
Furthermore, computational tools are being used to predict the functional roles of DTA by comparing its structure to other well-characterized lipids. SwissSimilarity analysis, for example, has shown that DTA shares a high degree of structural similarity with lipids known for their anti-melanogenic properties, such as alpha-linolenic acid and linoleic acid. mdpi.comresearchgate.net This type of network-based similarity analysis provides a powerful hypothesis-generating tool for directing future experimental research into the biological functions of DTA. mdpi.comresearchgate.net
The integration of multi-omics data, including genomics, transcriptomics, and metabolomics, is crucial for building comprehensive network models. For example, in the context of cancer research, computational studies have analyzed the correlation between the expression of genes involved in fatty acid synthesis and the expression of growth factor receptors. nih.gov While not focused specifically on DTA, these studies provide a blueprint for how network analysis can be used to identify key regulatory hubs and therapeutic targets within lipid metabolic pathways. nih.gov As more data on DTA becomes available, similar approaches will be invaluable for understanding its role in both normal physiology and various pathological states.
Research Findings from Network and Pathway Analysis
The application of network and pathway analysis has yielded several key insights into the metabolic role of this compound. These findings are often presented in the context of broader metabolic shifts observed in various biological systems.
Table 1: this compound in Metabolic Perturbation Studies
| Study Context | Analytical Approach | Key Finding Related to this compound | Implication | Reference |
| Chronic Kidney Disease (Rat Model) | UPLC-QTOF/HDMS-based metabolomics, Pathway Analysis (MetaboAnalyst, Cytoscape) | Identified as a novel biomarker; levels were significantly altered in conjunction with other fatty acids. | Suggests DTA metabolism is perturbed in CKD and it may play a role in the pathophysiology of the disease. | oup.com |
| PNPLA3 Gene Silencing (Huh-7 Hepatoma Cells) | GC/MS and LC/MS-based metabolomics, Functional Enrichment Analysis (MetaboAnalyst) | Significant increase in this compound (22:3n-3) levels upon gene silencing. | Links DTA metabolism to the function of the PNPLA3 gene, which is critical in triacylglycerol remodeling and fatty liver disease. | nih.gov |
| Melanogenesis Inhibition | In silico analysis (SwissSimilarity), in vitro assays | DTA shares high structural similarity with known anti-melanogenic lipids like alpha-linolenic and linoleic acid. | Provides a structural basis for hypothesizing and confirming the anti-melanogenic properties of DTA. | mdpi.comresearchgate.net |
These studies underscore the power of network and pathway analysis to move beyond simple quantification and provide a more mechanistic understanding of the roles of individual lipids like this compound in complex biological systems.
Future Directions and Emerging Research Areas in Docosatrienoic Acid Studies
Elucidation of Novel Biological Functions beyond Current Knowledge
While initial studies have highlighted DTA's anti-inflammatory, antioxidant, and antitumor activities, its complete biological role remains largely unexplored. researchgate.nettandfonline.comnih.gov Future research is poised to uncover novel functions of this fatty acid. One emerging area of interest is its role in skin health and pigmentation. A recent study found that DTA can inhibit melanogenesis, the process of melanin (B1238610) production, by suppressing the MITF/tyrosinase axis in melanoma cells. mdpi.comresearchgate.netnih.gov This suggests a potential application for DTA in cosmetics and dermatology for treating hyperpigmentation disorders. mdpi.comresearchgate.net
Furthermore, the structural similarity of DTA to other bioactive lipids, such as docosahexaenoic acid (DHA), suggests it may share similar health-promoting properties. researchgate.netmdpi.com Investigations into its effects on neurological conditions, cardiovascular diseases, and immunological disorders are warranted. nih.gov For instance, DTA has been identified as a potential biomarker in conditions like nonalcoholic steatohepatitis and sepsis, indicating its involvement in metabolic and inflammatory pathways that are yet to be fully understood. nih.govresearchgate.net Research is also beginning to explore its role in tissue regeneration, with studies showing that replenishing DTA can promote enthesis regeneration. researchgate.net
Identification of Additional Molecular Signaling Pathways and Targets
A critical area of future research is the identification of the specific molecular pathways and protein targets through which DTA exerts its effects. Current evidence suggests that DTA's anti-inflammatory action in human macrophages involves the downregulation of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. researchgate.netnih.gov However, the upstream signaling cascades that mediate this effect are not fully elucidated.
Recent findings have begun to shed light on DTA's molecular interactions. In the context of melanogenesis, DTA has been shown to inhibit the nuclear translocation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanin production. mdpi.comresearchgate.netnih.gov Additionally, DTA has been found to be an antagonist of the leukotriene B4 receptor and to affect potassium channels in rat peritoneal macrophages. medchemexpress.comglpbio.com Studies have also indicated that DTA may activate phosphatidylinositol signaling to promote cell proliferation. researchgate.net Future research will likely employ advanced techniques to identify more direct protein targets and signaling networks, providing a clearer picture of its mechanism of action.
Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
A deeper understanding of DTA's biological roles requires sophisticated analytical methods for its detection and quantification in complex biological samples. Metabolomic profiling, which allows for the comprehensive analysis of metabolites, is a powerful tool in this regard. nih.gov Techniques combining gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) are central to this effort. nih.govlipidmaps.org
Current methods often involve derivatization of fatty acids to enhance their volatility and detection, for example, by creating fatty acid methyl esters (FAMEs) for GC analysis or 2-nitrophenylhydrazine (B1229437) (2-NPH) derivatives for HPLC. lipidmaps.orgacs.org However, these steps can be complex and may introduce artifacts. nih.gov Future advancements will likely focus on developing derivatization-free methods and improving the sensitivity and resolution of detection. nih.gov The use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is becoming increasingly common for targeted and untargeted metabolomics, enabling the identification of a wide range of fatty acids, including DTA, in various tissues and fluids like human plasma. researchgate.netresearchgate.netmdpi.com Stable isotope dilution methods, where deuterated analogues of the target analytes are used as internal standards, enhance the precision and accuracy of quantification. lipidmaps.org
Table 1: Advanced Analytical Techniques for Docosatrienoic Acid Profiling
| Technique | Description | Key Advantages |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, often after derivatization (e.g., FAMEs). | High resolution for separating fatty acid isomers. nih.govlipidmaps.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds in their native form or after derivatization. | Enables analysis without derivatization, suitable for a wide range of lipids. nih.gov |
| UHPLC-MS/MS | A high-resolution version of LC-MS providing increased sensitivity and speed. | Ideal for complex biological samples and identifying low-abundance lipids like DTA. researchgate.netresearchgate.net |
| Stable Isotope Dilution | Uses isotopically labeled internal standards for quantification. | Improves accuracy and precision by correcting for sample loss during preparation. lipidmaps.org |
Biotechnological Innovations for Sustainable Production and Diversified Academic Applications
The limited availability of DTA from natural sources presents a significant challenge for research and potential commercialization. nih.gov Biotechnological approaches offer a promising solution for sustainable and scalable production. nih.gov The market for omega-3 fatty acids is growing, but traditional sources like fish oil are not sufficient to meet global demand and raise sustainability concerns. nih.govfrontiersin.org
Metabolic engineering of various organisms is a key strategy for producing very long-chain polyunsaturated fatty acids. eurekaselect.com Scientists have successfully engineered the oilseed crop Brassica carinata to produce high levels of DTA (around 20% of total fatty acids) by introducing genes from other organisms. nih.gov This was achieved through the stepwise introduction of genes encoding for enzymes like elongases and desaturases involved in the fatty acid synthesis pathway. nih.gov
Microorganisms, including microalgae, yeasts (like Yarrowia lipolytica), and fungi, are also being explored as "cell factories" for PUFA production. nih.govfrontiersin.orgeurekaselect.comresearchgate.net These organisms can be genetically modified to enhance the production of specific fatty acids, offering a renewable and environmentally friendly alternative to traditional sources. nih.govfrontiersin.orgresearchgate.net Engineering strategies include optimizing biosynthetic pathways, increasing the supply of precursor molecules, and inhibiting competing metabolic pathways. researchgate.net These biotechnological advancements will not only provide a sustainable supply of DTA for research but also open up opportunities for its use in nutraceuticals, cosmetics, and functional foods. nih.gov
Table 2: Biotechnological Production Strategies for this compound
| Organism | Engineering Strategy | Key Findings |
|---|---|---|
| Brassica carinata (Oilseed Crop) | Introduction of genes for elongase (EhELO1) and desaturase (CpDesX). | Achieved ~20% DTA content in seeds, stable over multiple generations. nih.gov |
| Microalgae | Metabolic engineering to optimize omega-3 LC-PUFA production. | Considered a promising strategy for sustainable omega-3 oil production. eurekaselect.com |
| Yarrowia lipolytica (Yeast) | Metabolic engineering to produce omega-3 fatty acids from sugars. | Offers a potential land-based, fermentative source of PUFAs. frontiersin.orgresearchgate.net |
| Various Microorganisms (Bacteria, Fungi) | Utilization of desaturase/elongase or PUFA synthase pathways. | PUFA synthase pathway is advantageous due to fewer byproducts. frontiersin.org |
Q & A
Q. How is docosatrienoic acid structurally characterized, and what analytical methods are critical for confirming its double-bond positions?
DTA's structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For determining double-bond positions, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) or advanced techniques like ozonolysis followed by fragmentation analysis are essential. Researchers must also reference standardized databases (e.g., KEGG COMPOUND C16534) to validate isomer-specific configurations such as (13Z,16Z,19Z)-DTA .
Q. What experimental models are commonly used to study DTA's biological activity, and what methodological controls are necessary?
Common models include rat peritoneal macrophages for electrophysiological studies (e.g., potassium channel modulation) and melanocyte cultures for investigating melanogenesis pathways . Controls should account for DTA's solubility (typically dissolved in ethanol or DMSO <0.1% v/v) and potential solvent interference. Dose-response curves are critical due to DTA's activity at micromolar concentrations (e.g., Ki = 5 μM for LTB4 inhibition) .
Q. What safety protocols are recommended for handling DTA in laboratory settings?
DTA is classified as a skin/eye irritant (GHS Category 2/2A) and requires handling under fume hoods with PPE (gloves, lab coats, and safety goggles). Storage should be in sealed containers at -20°C, away from light and oxidizing agents. Spills must be neutralized with inert adsorbents (e.g., quartz sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How do variations in DTA's double-bond positions (e.g., 7,13,19 vs. 13,16,19) influence its bioactivity, and what experimental designs address this variability?
Double-bond positional isomers exhibit distinct biological effects due to differences in membrane fluidity modulation and receptor binding. For example, (13Z,16Z,19Z)-DTA inhibits melanogenesis via MITF/tyrosinase axis suppression, while other isomers may lack this specificity . Researchers should employ isomerically pure standards (≥98% purity, validated by HPLC) and comparative assays across isomers to isolate structure-activity relationships .
Q. How can researchers resolve contradictions in DTA's reported effects across studies, such as pro-inflammatory vs. anti-inflammatory outcomes?
Contradictions may arise from differences in cell types, isomer purity, or experimental conditions (e.g., oxygen levels affecting lipid peroxidation). Meta-analyses should prioritize studies with rigorous analytical validation (e.g., CAS 28845-86-5 for (13Z,16Z,19Z)-DTA) and standardized dosing protocols. Replicating key experiments with controlled variables (e.g., serum-free media to eliminate confounding factors) is critical .
Q. What methodologies optimize the synthesis and purification of DTA for in vivo studies?
Total synthesis of DTA often involves multi-step enzymatic elongation of ω-3 precursors (e.g., α-linolenic acid) or chemical synthesis using Wittig reactions. Purification requires reverse-phase HPLC with C18 columns and UV detection at 205 nm. Purity must be confirmed via thin-layer chromatography (TLC) and NMR to exclude byproducts like peroxidized lipids .
Q. How can researchers design studies to explore DTA's novel mechanisms, such as its role in melanogenesis or cardiovascular health?
For melanogenesis, use CRISPR-edited melanocyte lines to knockout MITF and assess DTA's effect on tyrosinase activity . In cardiovascular models, integrate lipidomics profiling (LC-MS/MS) to track DTA's incorporation into cell membranes and its impact on inflammatory mediators like LTB4 . Longitudinal studies with appropriate sham controls are recommended to distinguish direct effects from systemic interactions.
Methodological Considerations
- Data Reproducibility : Always report DTA's isomer configuration, solvent system, and purity metrics (e.g., HY-101408 with 99.9% purity) to enable cross-study comparisons .
- Ethical Compliance : For in vivo studies, follow protocols approved by institutional review boards (IRBs), including detailed participant selection criteria and adverse event monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
